N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide can induce apoptosis (programmed cell death) in B-cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and improve clinical outcomes in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. However, N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has a short half-life and requires frequent dosing, which can be a limitation in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the combination of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide with other drugs to improve its efficacy and reduce the risk of resistance. Additionally, the use of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide in combination with immunotherapy may have potential in the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is a multi-step process that involves the reaction of tert-butyl piperidine-1-carboxylate with m-tolylmethylsulfonyl chloride to form the intermediate tert-butyl 4-(m-tolylmethylsulfonamido)piperidine-1-carboxylate. This intermediate is then reacted with 4-chloro-3-nitrobenzamide to form N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has been studied extensively for its potential in the treatment of various cancers, including B-cell lymphomas and leukemias. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-15-6-5-7-17(12-15)14-26(24,25)20-13-16-8-10-22(11-9-16)18(23)21-19(2,3)4/h5-7,12,16,20H,8-11,13-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOYLTQHXNWGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.